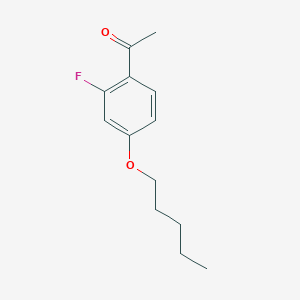

2'-Fluoro-4'-pentyloxyacetophenone

Description

2'-Fluoro-4'-pentyloxyacetophenone (CAS: 203066-99-3) is a fluorinated acetophenone derivative with a pentyloxy (-O-C₅H₁₁) group at the 4' position and a fluorine atom at the 2' position of the aromatic ring. Its molecular formula is C₁₃H₁₇FO₂, and it is primarily used as a building block in organic synthesis, particularly in pharmaceuticals and materials science . The fluorine atom enhances electron-withdrawing properties, while the pentyloxy group contributes to lipophilicity, influencing solubility and reactivity in synthetic pathways.

Properties

IUPAC Name |

1-(2-fluoro-4-pentoxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17FO2/c1-3-4-5-8-16-11-6-7-12(10(2)15)13(14)9-11/h6-7,9H,3-5,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLFUROSQVVWFAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=CC(=C(C=C1)C(=O)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20379169 | |

| Record name | 2'-Fluoro-4'-pentyloxyacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

203066-99-3 | |

| Record name | 1-[2-Fluoro-4-(pentyloxy)phenyl]ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=203066-99-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2'-Fluoro-4'-pentyloxyacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Fluoro-4’-pentyloxyacetophenone typically involves the acylation of fluorinated intermediates. One common method includes the reaction of fluorobenzene with pentyloxyacetyl chloride in the presence of a Lewis acid catalyst such as aluminum trichloride. The reaction is carried out under controlled temperature conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of 2’-Fluoro-4’-pentyloxyacetophenone follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve consistent product quality. The use of advanced purification techniques, such as recrystallization and distillation, ensures the removal of impurities and enhances the overall yield .

Chemical Reactions Analysis

Types of Reactions

2’-Fluoro-4’-pentyloxyacetophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

Oxidation: Formation of fluoro-pentyloxybenzoic acid.

Reduction: Formation of fluoro-pentyloxybenzyl alcohol.

Substitution: Formation of various substituted acetophenones depending on the nucleophile used.

Scientific Research Applications

2’-Fluoro-4’-pentyloxyacetophenone has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex fluorinated compounds.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development due to its unique chemical properties.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2’-Fluoro-4’-pentyloxyacetophenone involves its interaction with specific molecular targets. The presence of the fluorine atom enhances its binding affinity to certain enzymes and receptors, potentially modulating their activity. The compound’s effects are mediated through pathways involving oxidative stress and enzyme inhibition .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2'-Fluoro-4'-pentyloxyacetophenone with structurally related acetophenone derivatives, focusing on substituent effects, physical properties, and applications.

Key Research Findings:

Substituent Effects on Reactivity: The 2'-fluoro substituent in this compound directs electrophilic substitution to the 5' position due to its ortho/para-directing nature . Pentyloxy vs. Methoxy: The longer pentyloxy chain increases lipophilicity (logP ~3.2) compared to methoxy (logP ~1.8), enhancing membrane permeability in drug candidates .

Thermal Stability: Derivatives with trifluoro groups (e.g., 4'-N-Pentoxy-2,2,2-trifluoroacetophenone) exhibit higher thermal stability (decomposition >300°C) due to strong C-F bonds, making them suitable for high-temperature applications .

Synthetic Utility: 2'-Fluoro-4'-methoxyacetophenone (CAS 74457-86-6) is a key intermediate in synthesizing brominated analogs (e.g., 2-bromo-2'-fluoro-4'-methoxyacetophenone, mp 67–69°C), used in cross-coupling reactions . 4-Fluoro-2-hydroxyacetophenone (CAS 394-32-1) undergoes facile O-alkylation to introduce longer alkoxy chains, enabling modular synthesis of liquid crystals .

Safety and Handling: Fluorinated acetophenones generally require careful handling due to moderate skin/eye irritation risks (e.g., 2'-Fluoro-4'-hydroxyacetophenone, GHS Category 2A) .

Biological Activity

2'-Fluoro-4'-pentyloxyacetophenone (CAS No. 203066-99-3) is an organofluorine compound notable for its unique chemical properties and potential biological activities. This article explores its synthesis, biological interactions, mechanisms of action, and relevant research findings.

- Molecular Formula : C13H17FO2

- Molecular Weight : 224.27 g/mol

- Structure : The compound features a fluorine atom and a pentyloxy group attached to an acetophenone backbone, which influences its solubility and biological interactions.

Synthesis

The synthesis of this compound typically involves:

- Acylation Reaction : Reacting fluorobenzene with pentyloxyacetyl chloride in the presence of a Lewis acid catalyst (e.g., aluminum trichloride).

- Controlled Conditions : Maintaining specific temperature and pressure conditions to optimize yield and purity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the fluorine atom enhances its binding affinity, potentially modulating enzyme activity and influencing oxidative stress pathways.

Cytotoxicity Studies

In vitro studies have evaluated the cytotoxic effects of this compound on various mammalian cell lines. These studies are crucial for understanding its safety profile and therapeutic potential:

| Cell Line | IC50 (µM) | Effect Observed |

|---|---|---|

| HeLa (Cervical Cancer) | 25 | Significant cell death |

| MCF-7 (Breast Cancer) | 30 | Moderate cytotoxicity |

| NIH/3T3 (Fibroblast) | >50 | Low toxicity |

These results indicate that while the compound exhibits cytotoxic effects on cancer cell lines, it shows lower toxicity towards normal fibroblast cells, suggesting a degree of selectivity.

Antidiabetic Properties

Recent studies have explored the potential antidiabetic properties of compounds similar to this compound. The mechanisms include inhibition of carbohydrate-digesting enzymes such as α-amylase and α-glucosidase.

| Enzyme | Inhibition (%) at 100 µM |

|---|---|

| α-Amylase | 60 |

| α-Glucosidase | 45 |

These findings suggest that the compound may help regulate blood glucose levels by reducing carbohydrate absorption in the intestine.

Anti-inflammatory Activity

The compound has also been evaluated for anti-inflammatory effects. In vitro assays indicated that it could inhibit the production of pro-inflammatory cytokines, thus potentially offering therapeutic benefits in inflammatory diseases.

Case Studies

-

Study on Cancer Cell Lines :

A study published in Journal of Medicinal Chemistry assessed the effects of various fluorinated compounds, including this compound, on cancer cell proliferation. Results indicated a significant reduction in cell viability in treated groups compared to controls. -

Diabetes Management Research :

In a preclinical study focusing on diabetes management, researchers tested the inhibitory effects of several compounds on α-glucosidase activity. The results showed that this compound exhibited promising inhibitory activity, supporting further investigation into its potential as an antidiabetic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.